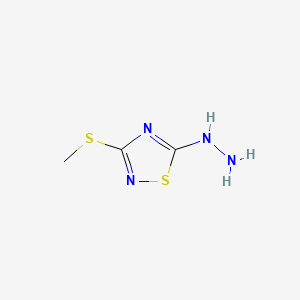

5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole

Description

Structure

3D Structure

Properties

CAS No. |

38362-23-1 |

|---|---|

Molecular Formula |

C3H6N4S2 |

Molecular Weight |

162.2 g/mol |

IUPAC Name |

(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)hydrazine |

InChI |

InChI=1S/C3H6N4S2/c1-8-3-5-2(6-4)9-7-3/h4H2,1H3,(H,5,6,7) |

InChI Key |

YOJIMGDEWFLZKI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NSC(=N1)NN |

Origin of Product |

United States |

Preparation Methods

Synthesis from Thiosemicarbazide and Carbon Disulfide

One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide, followed by acidification to yield 2-amino-5-mercapto-1,3,4-thiadiazole intermediates. These intermediates can be further transformed into hydrazinyl derivatives by reaction with hydrazine hydrate.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiosemicarbazide + NaOH + CS2, reflux 8 h | 2-amino-5-mercapto-1,3,4-thiadiazole | ~76 | Yellowish-white crystals, mp 229–231 °C |

| 2 | Intermediate + Hydrazine hydrate, reflux | Hydrazinyl-substituted thiadiazole | Not specified | Hydrazine introduces hydrazinyl group |

This method is supported by literature describing the preparation of related thiadiazole derivatives and their hydrazino analogs.

Direct Hydrazinolysis of Chloro-Substituted Thiadiazoles

Another route involves the synthesis of 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole derivatives, which are then treated with hydrazine hydrate to substitute the chloro group with a hydrazinyl group, yielding 5-hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole + Hydrazine hydrate, reflux in benzene | This compound | Not specified | Efficient substitution of Cl by hydrazine |

This approach is analogous to the preparation of hydrazinyl derivatives from chloro precursors in related thiadiazole systems.

Cyclization via Potassium Dithiocarbazinate Salt Intermediates

In some syntheses, hydrazine hydrate reacts with carbon disulfide to form potassium dithiocarbazinate salts, which upon cyclization yield thiadiazole rings. Subsequent functionalization introduces methylsulfanyl and hydrazinyl groups.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + CS2 + KOH, reflux | Potassium dithiocarbazinate salt | Not specified | Intermediate for cyclization |

| 2 | Cyclization under acidic conditions | 1,2,4-thiadiazole derivative | Not specified | Followed by substitution reactions |

This method is described in the synthesis of various thiadiazole derivatives with hydrazinyl functionalities.

- Solvents: Common solvents include ethanol, benzene, pyridine, and water depending on the step.

- Temperature: Reflux conditions (typically 70–110 °C) are frequently employed to drive cyclization and substitution reactions.

- Reagents: Hydrazine hydrate is critical for introducing the hydrazinyl group; thionyl chloride or carbon disulfide are used for chlorination or ring formation.

- Catalysts/Base: Potassium hydroxide or sodium hydroxide are used to facilitate cyclization and deprotonation steps.

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiosemicarbazide + CS2 route | Thiosemicarbazide, CS2 | NaOH, HCl, Hydrazine hydrate | Reflux 8 h, acidification | High yield, well-established | Multi-step, requires careful pH control |

| Chloro-substituted thiadiazole hydrazinolysis | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | Hydrazine hydrate | Reflux in benzene | Direct substitution, simpler | Requires prior chloro derivative synthesis |

| Potassium dithiocarbazinate cyclization | Hydrazine hydrate, CS2, KOH | Acid for cyclization | Reflux, acidic workup | Versatile intermediate formation | Intermediate isolation needed |

- The synthesized this compound is typically characterized by IR, NMR (1H and 13C), and elemental analysis to confirm the presence of hydrazinyl and methylsulfanyl groups.

- Melting points and purity are assessed to ensure compound integrity.

- Yields vary depending on the method but generally range from moderate to high (60–87% in related thiadiazole syntheses).

- The hydrazinyl group is introduced efficiently by hydrazine hydrate substitution of chloro or mercapto precursors.

The preparation of this compound involves established synthetic routes centered on the formation of the thiadiazole ring followed by hydrazinyl substitution. The most common and effective methods include:

- Cyclization of thiosemicarbazide and carbon disulfide intermediates followed by hydrazine treatment.

- Direct hydrazinolysis of chloro-substituted thiadiazoles.

These methods require controlled reaction conditions, including refluxing in appropriate solvents and careful pH management. Analytical techniques confirm the successful synthesis of the target compound. The diversity of synthetic approaches allows flexibility depending on available starting materials and desired scale.

Chemical Reactions Analysis

Chemical Reactions of 5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole

The chemical reactivity of this compound is influenced by its functional groups, particularly the hydrazino and methylsulfanyl groups. These groups can participate in various reactions, such as nucleophilic substitutions, condensations, and cyclizations.

Condensation Reactions

Hydrazino groups are known to participate in condensation reactions with carbonyl compounds, forming hydrazones or related derivatives. This reactivity could be explored for modifying the compound.

Cyclization Reactions

Thiadiazoles can undergo cyclization reactions with other molecules, potentially forming more complex heterocyclic systems. The presence of a hydrazino group might facilitate such reactions.

Biological Activities

-

Anticancer Agents : Thiadiazoles have shown promise as anticancer agents due to their ability to inhibit cell proliferation .

-

Antimicrobial Agents : The compound's structural similarity to known antimicrobial thiadiazoles suggests potential activity against bacteria and fungi .

Data Tables

Given the limited specific data available for this compound, the following table summarizes general properties and reactions of similar thiadiazoles:

| Compound | Synthesis Method | Reactivity Features | Potential Applications |

|---|---|---|---|

| 1,2,4-Thiadiazoles | Oxidative ring closure, multicomponent reactions | Nucleophilic substitutions, condensations | Anticancer, antimicrobial agents |

| 1,3,4-Thiadiazoles | Cyclization of thiosemicarbazides | Antiproliferative, anti-tumor activities | Anticancer, anti-inflammatory agents |

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties. Thiadiazole derivatives, including 5-hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole, have been reported to exhibit antibacterial and antifungal activities. For instance, a study highlighted the effectiveness of thiadiazole derivatives against various bacterial strains and fungi, indicating their potential as antimicrobial agents in treating infections .

Anticancer Properties

Research has indicated that thiadiazole compounds may possess anticancer properties. In vitro studies demonstrated that certain derivatives inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the hydrazinyl group is believed to enhance these effects by facilitating interactions with cellular targets .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Pesticidal Activity

The compound's derivatives have been evaluated for their pesticidal properties. Research indicates that certain thiadiazole derivatives exhibit insecticidal activity against agricultural pests. This makes them promising candidates for developing new agrochemicals aimed at pest management .

Plant Growth Regulation

Some studies have explored the use of thiadiazoles as plant growth regulators. These compounds can influence growth patterns and enhance resistance to environmental stressors in plants, thereby improving crop yields .

Bioremediation Potential

Thiadiazole compounds can play a role in bioremediation processes due to their ability to interact with various environmental contaminants. Their chemical structure allows them to bind with heavy metals and organic pollutants, facilitating their removal from contaminated environments .

Soil Health Improvement

Research has suggested that incorporating thiadiazoles into soil can enhance its health by promoting beneficial microbial activity and nutrient availability, which is crucial for sustainable agriculture practices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents. Key analogs include:

- Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound offers greater nucleophilicity compared to simple amino groups (e.g., in 5-amino-1,2,4-thiadiazole), enabling unique reactivity in forming Schiff bases or metal complexes .

- Methylsulfanyl vs. Halogen Substituents : Methylsulfanyl at C3 increases lipophilicity compared to halogenated analogs (e.g., 3,5-diiodo-1,2,4-thiadiazole), which are more reactive in cross-coupling reactions but less stable in vivo .

Stability and Reactivity

However, this reactivity can be harnessed for prodrug designs or targeted release mechanisms. The methylsulfanyl group, while less reactive than halogens, improves metabolic stability compared to thiol (-SH) analogs .

Biological Activity

5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the hydrazine group enhances its reactivity and potential biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For example, a study demonstrated that derivatives of thiadiazole compounds had comparable bactericidal activity to established antibiotics like streptomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported that thiadiazole derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with some compounds exhibiting IC50 values in the low micromolar range . The mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or proliferation pathways.

- Receptor Interaction : It can bind to receptors that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study assessing the anticancer properties of various thiadiazole derivatives, compound this compound was tested against several tumor cell lines. The results indicated a strong cytotoxic effect with an IC50 value of approximately 0.28 µg/mL against MCF-7 cells. Molecular docking studies revealed that the compound binds effectively to tubulin, disrupting microtubule formation essential for mitosis .

Q & A

Q. Advanced

- Molecular docking : Predicts binding affinity to target proteins. In , triazole-thiadiazole hybrids showed strong interactions with bacterial enzyme active sites (binding energy < -8 kcal/mol) .

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity. For example, electron-withdrawing groups on thiadiazoles improved antimicrobial activity in .

What are the common pitfalls in interpreting biological data for thiadiazole derivatives, and how can they be mitigated?

Advanced

Data contradictions :

- Isomerization : Bis-erlotinib-thiadiazole hybrids () formed a 3:2 isomer mixture, requiring HPLC purification to isolate active species .

- Solubility artifacts : Poor aqueous solubility may lead to false negatives in in vitro assays. Use DMSO/PBS co-solvents (<1% v/v) to maintain compound stability .

Validation : Cross-check in vitro results with in vivo models. For example, anticonvulsant thiadiazoles () were tested in murine seizure models to confirm efficacy .

What are the emerging applications of 1,2,4-thiadiazoles in material science and catalysis?

Q. Advanced

- Conductive polymers : Thiadiazole units act as electron-deficient cores in organic semiconductors (e.g., bandgap tuning via substituents) .

- Catalysis : 3,5-Diiodo-1,2,4-thiadiazole () serves as a precursor for Suzuki-Miyaura cross-coupling, enabling C–C bond formation in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.